molecular formula C20H18ClNO5 B2925536 [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate CAS No. 953249-35-9

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate

Cat. No.: B2925536
CAS No.: 953249-35-9
M. Wt: 387.82
InChI Key: GKRPDOSDZDLBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate: is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a 1,2-oxazole ring, a dimethoxyphenyl group, and a chlorophenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate typically involves the following steps:

    Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of a base and a suitable solvent.

    Attachment of the dimethoxyphenyl group:

    Formation of the chlorophenyl acetate moiety: This can be done by reacting the intermediate compound with 4-chlorophenyl acetic acid or its derivatives under esterification conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate: can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate: can be compared with other similar compounds, such as:

  • [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-bromophenyl)acetate
  • [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different halogens (chlorine, bromine, fluorine) can influence their chemical reactivity, biological activity, and potential applications. The uniqueness of This compound lies in its specific combination of functional groups, which can impart distinct properties and effects.

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO5/c1-24-17-8-5-14(10-19(17)25-2)18-11-16(22-27-18)12-26-20(23)9-13-3-6-15(21)7-4-13/h3-8,10-11H,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRPDOSDZDLBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.